molecular formula C9H15N3O4 B11780992 (4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid

Cat. No.: B11780992
M. Wt: 229.23 g/mol
InChI Key: HOXDTZITCCBCOI-UHFFFAOYSA-N
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Description

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid is a triazole derivative featuring a diethoxymethyl group at the 4-position of the triazole ring and an acetic acid moiety at the 1-position. This compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for triazole formation . Its structural features make it relevant for applications in medicinal chemistry, catalysis, and materials science.

Properties

Molecular Formula

C9H15N3O4

Molecular Weight

229.23 g/mol

IUPAC Name

2-[4-(diethoxymethyl)triazol-1-yl]acetic acid

InChI

InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-5-12(11-10-7)6-8(13)14/h5,9H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

HOXDTZITCCBCOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CN(N=N1)CC(=O)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Diethoxymethyl Group: This step involves the reaction of the triazole intermediate with diethoxymethyl chloride under basic conditions.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole-acetic acid derivatives differ primarily in their 4-position substituents and the presence of ester/acid functionalities. Key examples include:

(4-Phenyl-[1,2,3]triazol-1-yl)-acetic Acid Ethyl Ester
  • Structure : Phenyl group at the 4-position; ethyl ester instead of carboxylic acid.
  • Properties : High lipophilicity (due to phenyl and ester groups), with a melting point of 102–104°C. Synthesized in 99% yield via CuAAC .
  • Applications : Intermediate for further derivatization; ester groups are often hydrolyzed to carboxylic acids for biological activity.
BTTAA [(4-{[Bis-(1-tert-butyl-1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-[1,2,3]triazol-1-yl)-acetic Acid]
  • Structure : Bulky tert-butyl groups and a second triazole ring.
  • Properties : Acts as a ligand in CuAAC, improving reaction efficiency. Water-soluble due to the carboxylic acid group .
  • Applications : Critical for bioconjugation and antibody-drug conjugate (ADC) synthesis.
(4-Formyl-[1,2,3]triazol-1-yl)-acetic Acid
  • Structure : Formyl group at the 4-position.
  • Properties : Reactive aldehyde group enables further functionalization. Predicted pKa = 3.17, indicating moderate acidity .
  • Applications : Building block for Schiff base formation or crosslinking reactions.
1,2,4-Triazole-1-acetic Acid
  • Structure : 1,2,4-triazole isomer instead of 1,2,3-triazole.
  • Properties : Molecular weight = 127.10 g/mol; distinct electronic properties due to altered nitrogen positions .
  • Applications : Less common in click chemistry but used in coordination polymers .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties
(4-Diethoxymethyl-triazol-1-yl)-acetic acid ~255.3* Not reported Diethoxymethyl, carboxylic acid High lipophilicity, moderate acidity
(4-Phenyl-triazol-1-yl)-acetic acid ethyl ester 231.26 102–104 Phenyl, ethyl ester Crystalline solid, high yield
BTTAA ~500.6* Not reported tert-butyl, carboxylic acid Water-soluble, catalytic ligand
(4-Formyl-triazol-1-yl)-acetic acid 155.11 Not reported Formyl, carboxylic acid Reactive aldehyde
1,2,4-Triazole-1-acetic acid 127.10 Not reported 1,2,4-triazole, carboxylic acid Isomeric electronic effects

*Calculated based on structural formula.

Biological Activity

(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid is a synthetic compound belonging to the triazole class, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, along with mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique structure comprising a diethoxymethyl group attached to a triazole ring and an acetic acid moiety. Its molecular formula is C9H14N4O4C_9H_{14}N_4O_4 with a molecular weight of approximately 229.23 g/mol. The triazole ring is known for its ability to interact with various biological targets, influencing numerous biological pathways.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC9H14N4O4C_9H_{14}N_4O_4
Molecular Weight229.23 g/mol
Functional GroupsDiethoxymethyl, Triazole, Acetic Acid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The triazole ring enhances its interaction with microbial enzymes and receptors, potentially leading to inhibition of growth in various pathogens.

Case Study: Antifungal Activity

A study demonstrated the compound's effectiveness against several fungal strains, showing inhibition zones comparable to established antifungal agents. The mechanism likely involves disruption of fungal cell membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways.

The proposed mechanism includes:

  • Inhibition of enzyme activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor binding : It can bind to specific receptors that regulate cell growth and survival.

Table 2: Biological Activities

Activity TypePathogen/Cell TypeMechanism of Action
AntimicrobialVarious BacteriaEnzyme inhibition
AntifungalFungal StrainsMembrane disruption
AnticancerCancer Cell LinesApoptosis induction

Research Findings

Recent studies have focused on the synthesis of this compound analogs to enhance its biological activity. These analogs have shown improved efficacy against resistant strains of bacteria and cancer cells.

Synthesis Techniques

Various synthetic routes have been explored to optimize yields and purity. Methods include:

  • Copper-catalyzed azide-alkyne cycloaddition : This method has been particularly effective in producing high-purity derivatives.
  • Functional group modifications : Altering substituents on the triazole ring has yielded compounds with enhanced bioactivity.

Comparative Analysis

Comparative studies with other triazole derivatives indicate that this compound possesses unique properties due to its specific substitution pattern.

Table 3: Comparison with Similar Compounds

Compound NameBiological ActivityNotable Features
4-Methyl-[1,2,3]triazoleAntimicrobialSimpler structure
1-Hydroxy-[1,2,3]triazoleEnhanced solubilityUsed in pharmaceuticals
5-Amino-[1,2,3]triazoleHerbicidal propertiesDifferent reactivity

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